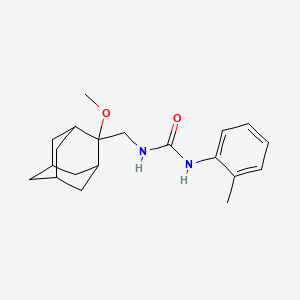

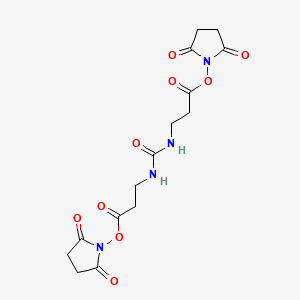

![molecular formula C27H26N2O2S2 B2983807 4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine CAS No. 478247-30-2](/img/structure/B2983807.png)

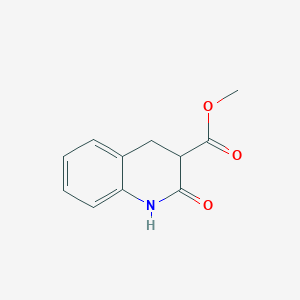

4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl, phenylsulfanyl, methylphenylsulfonyl, and phenyl groups would likely be introduced in separate reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, with the various substituents adding steric bulk .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The sulfanyl and sulfonyl groups could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Thiopyrimidine Derivatives : A study presents the synthesis of novel 4-thiopyrimidine derivatives, exploring their crystal structure and cytotoxic activity. The derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrating different cytotoxic activities against various cancer cell lines, which could offer insights into the potential therapeutic applications of structurally similar compounds (Stolarczyk et al., 2018).

Photochemical and Thermal Synthesis : Another research focused on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. These complexes, characterized by various spectroscopy methods, highlight the potential for precise ligand interchange and stability under irradiation, applicable to the synthesis and study of the compound (Bonnet et al., 2003).

Chemiluminescence of Sulfanyl-substituted Dioxetanes : The study on the singlet oxygenation of sulfanyl-substituted dihydrothiophenes leading to dioxetanes reveals insights into the oxidative processes and chemiluminescence, providing a basis for understanding the oxidative behavior and potential luminescence applications of sulfur-containing pyrimidine derivatives (Watanabe et al., 2010).

Potential Applications

Cytotoxicity Against Human Tumor Cells : A novel biphenolic compound demonstrated cytotoxicity against various human solid tumor cells, offering a perspective on the potential anticancer properties of related phenyl sulfanyl and sulfonyl substituted pyrimidine compounds (Choi et al., 1996).

High-Valent Cobalt-Oxo Species in Oxidation : Research uncovered the generation of high-valent cobalt-oxo species rather than sulfate radicals in the cobalt(II)-activated peroxymonosulfate process, which oxidizes methyl phenyl sulfoxide to sulfone. This study highlights the oxidative strength and potential environmental or synthetic applications of cobalt-oxo species, relevant to the oxidation reactions of sulfur-containing compounds (Zong et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)sulfanyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2S2/c1-19-10-16-23(17-11-19)33(30,31)24-18-28-25(20-8-6-5-7-9-20)29-26(24)32-22-14-12-21(13-15-22)27(2,3)4/h5-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRYROAFHAWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2SC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2983740.png)